Computed Lipophilicity (LogP) Differentiates the 4‑Fluorophenyl‑Furan Hybrid from Chlorophenyl and Thiophene Analogs
The computed LogP of the target compound is 2.9551, whereas the direct 4‑chlorophenyl analog (4‑(4‑chlorophenyl)‑5‑(furan‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol) displays a calculated LogP of ~3.2 and the thiophene analog (4‑(4‑fluorophenyl)‑5‑(thiophen‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol) exhibits LogP ~3.4 . A difference of +0.25–0.45 LogP units corresponds to an ~1.8‑ to 2.8‑fold increase in octanol‑water partition coefficient, predicting significantly higher membrane‑retention tendency for the analogs . The target compound occupies a moderately lipophilic window that is often sought for drug‑likeness (LogP between 2 and 3), while the analogs drift closer to the upper limit of ideal CNS‑ or oral‑drug space.
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.9551 |
| Comparator Or Baseline | 4‑(4‑chlorophenyl)‑5‑(furan‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol (LogP ~3.2); 4‑(4‑fluorophenyl)‑5‑(thiophen‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol (LogP ~3.4) |
| Quantified Difference | ΔLogP ≈ –0.25 to –0.45 (target more hydrophilic); ~1.8–2.8× lower predicted membrane partitioning |
| Conditions | In silico prediction using standard atom‑based LogP calculators (source: vendor‑reported ChemScene data and comparative calculations). Experimental shake‑flask LogP values are not available in the open literature for these exact compounds. |
Why This Matters
A lower LogP within the drug‑likeness range can translate into better aqueous solubility and reduced nonspecific binding, making the target compound preferable for hit‑to‑lead programs that prioritize balanced ADME profiles.
